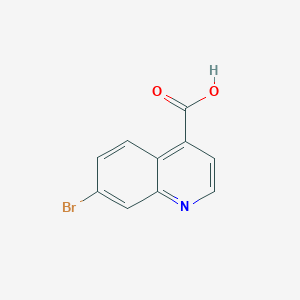

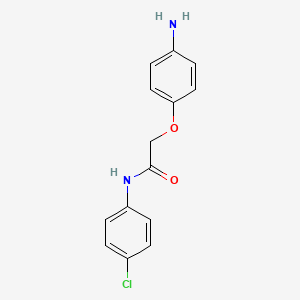

6-Morpholinopicolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

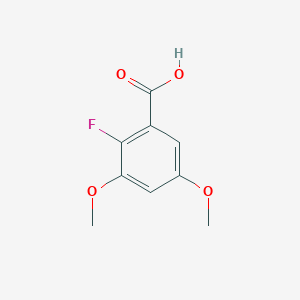

6-Morpholinopicolinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of 6-Morpholinopicolinonitrile involves a suspension of copper (I) cyanide and sodium cyanide in DMF (Dimethylformamide), which is heated at 150°C until homogeneous .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

6-Morpholinopicolinonitrile and its derivatives are pivotal in the synthesis of complex organic compounds, especially in medicinal chemistry. Bridged bicyclic morpholines, for example, are highlighted as crucial building blocks. The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane demonstrates the utility of morpholine derivatives in generating compounds with similar lipophilicity to morpholine itself, initiating with affordable materials through straightforward chemistry (Walker, Eklov, & Bedore, 2012). This synthesis underscores morpholine's role in the design of bioactive molecules, contributing significantly to various therapeutic areas, including anticancer research. The anticancer potential of morpholine-containing compounds is particularly notable, with recent literature reviews summarizing morpholine's efficacy against multi-drug resistant cancers, reflecting its broad pharmacological utility (Arshad et al., 2019).

Antisense Oligonucleotides and Gene Function Studies

Morpholino oligos have been instrumental in the study of gene function across a range of model organisms. Their ability to inhibit gene function has opened avenues for critical insights into developmental biology and disease mechanisms. This has been particularly impactful in zebrafish, where morpholinos have enabled detailed investigations into the roles of specific genes during development (Heasman, 2002). Moreover, the coupling of morpholino oligos with cell-penetrating peptides has enhanced their in vivo delivery, broadening their applicability in therapeutic contexts, including the treatment of Duchenne muscular dystrophy (Moulton, 2013).

Molecular Design and Drug Development

The morpholine framework is a cornerstone in drug development due to its versatility in medicinal chemistry. Its inclusion in bioactive molecules significantly influences their pharmacological profiles, enhancing their therapeutic potential. Studies have elucidated morpholine's role in the design of enzyme inhibitors and receptor affinity modulation, underlining its significance in generating compounds with improved potency and drug-like properties (Kourounakis, Xanthopoulos, & Tzara, 2020). This comprehensive review of morpholine derivatives across various therapeutic targets aims to justify its status as a privileged structure in medicinal chemistry.

Safety and Hazards

The safety data sheet for 6-Morpholinopicolinonitrile indicates that it is classified as having acute toxicity when ingested orally . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of accidental release, measures should be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Propriétés

IUPAC Name |

6-morpholin-4-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDAOTSKEPJLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594499 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Morpholinopicolinonitrile | |

CAS RN |

868755-53-7 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)